molecular formula C13H9FO3 B1357652 4-(2-Fluorophenoxy)benzoic acid CAS No. 913828-84-9

4-(2-Fluorophenoxy)benzoic acid

Cat. No.: B1357652
CAS No.: 913828-84-9
M. Wt: 232.21 g/mol
InChI Key: HXVPPFRFMKAQFF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9FO3 It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)benzoic acid typically involves the reaction of 2-fluorophenol with 4-chlorobenzoic acid under basic conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Products may include fluorinated benzoic acid derivatives.

    Reduction: Products may include fluorinated benzyl alcohols or aldehydes.

    Substitution: Products may include various substituted phenoxybenzoic acids.

Scientific Research Applications

4-(2-Fluorophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of biological pathways. The phenoxy and benzoic acid groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenoxy)benzoic acid: Similar structure but with the fluorine atom in the para position.

    4-(2-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-(2-Bromophenoxy)benzoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

4-(2-Fluorophenoxy)benzoic acid is unique due to the presence of the fluorine atom in the ortho position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with other molecules, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-(2-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPPFRFMKAQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601996
Record name 4-(2-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913828-84-9
Record name 4-(2-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzaldehyde (1.2 g, 10 mmol) and 2-fluorophenol (1.3 g, 12 mmol) in N,N-dimethylformamide (10 ml) was added potassium carbonate (2.8 g, 20 mmol) with stirring, and the resulting mixture was stirred at 100° C. for 16 hours. After cooling to room temperature, the reaction mixture was poured into water (20 ml) and extracted with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo. Subsequently, to a solution of the residue obtained in a mixture of tetrahydrofuran (5 ml), t-butanol (10 ml), and water (5 ml) were added successively 2-methyl-2-butene (5.3 ml, 50 mmol), potassium dihydrogenphosphate (3.4 g, 25 mmol), and sodium hypochlorite (2.7 g, 30 mmol) with stirring, and the resulting mixture was stirred at room temperature for 2 hours. After stirring, the reaction mixture was poured into water (20 ml) and extracted with ether. Subsequently, to the aqueous layer was added a 1M aqueous sodium hydroxide solution (20 ml), and the resulting aqueous layer was acidified with a 10M aqueous hydrochloric acid solution (2 ml) and extracted again with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo to afford the title compound (2.0 g) in a yield of 87% as a white crystalline solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
potassium dihydrogenphosphate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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